molecular formula C11H15N3O3S B2869027 Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate CAS No. 1207025-46-4

Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate

Cat. No.: B2869027
CAS No.: 1207025-46-4
M. Wt: 269.32
InChI Key: INMTWVKKVOEQBF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-methylthiazole-5-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then reacted with 3-allylurea under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Halogenating agents like N-bromosuccinimide; reactions are often conducted in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate: shares structural similarities with other thiazole derivatives such as:

Uniqueness

  • The presence of the allylureido group in this compound imparts unique chemical and biological properties compared to other thiazole derivatives. This group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-methyl-2-(prop-2-enylcarbamoylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-4-6-12-10(16)14-11-13-7(3)8(18-11)9(15)17-5-2/h4H,1,5-6H2,2-3H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMTWVKKVOEQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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